
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane
Overview
Description
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is a compound that is commonly used as a lubricant, lubricating oil, and solvent. It also serves as a medium in chemical synthesis .
Synthesis Analysis
This compound can be synthesized through the reaction of 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane and bromoethane under appropriate conditions .Molecular Structure Analysis
The molecular formula of 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is C4H3F7O. It has an average mass of 200.055 Da and a monoisotopic mass of 200.007217 Da .Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanesulphonyl Fluoride, a derivative of the compound, is a useful reactant in organic synthesis .Scientific Research Applications
Anesthesia in Medical Practice
Desfluranerca: is widely used as an inhalational anesthetic in medical settings due to its rapid onset and recovery characteristics. It is particularly favored for outpatient surgical procedures where quick recovery from anesthesia is desired. The compound’s low blood solubility allows for fast adjustments in the depth of anesthesia, which is beneficial during surgeries that require precise control over anesthetic levels .
Environmental Impact Studies
Desfluranerca: is a halogenated hydrocarbon with a significant global warming effect. Research into the environmental impact of this compound is essential as it contributes to the understanding of how anesthetic gases influence climate change. The European Union has proposed restrictions on the use of Desfluranerca starting January 2026, highlighting the importance of this research .
Pesticide Development
Research into the efficacy of Desfluranerca as a pesticide is ongoing. Its potential to manage invasive fruit fly species that cause significant economic damage to crops is being explored. Studies assess the lethal and sublethal effects of the compound on adult fruit flies and their offspring, which can help optimize insecticide application and manage insecticide resistance .
Material Science
In material science, Desfluranerca is studied for its potential applications in the synthesis of novel materials. For example, it may be used in the creation of perfluorinated sulfonic acid silane (PSTE), which has applications in various high-performance materials due to its thermal stability and chemical resistance .
Chemical Synthesis
The compound is also used as a reagent in chemical synthesis, where its stability and reactivity are exploited to create complex molecular structures. This includes its use in pharmaceutical research for the development of new drugs, as well as in the synthesis of polymers and other large molecules .
Safety and Hazards
This compound should be handled with care to avoid inhalation, skin contact, or eye contact. Protective gloves and goggles should be worn during handling. The process should be carried out in a well-ventilated area to avoid inhalation of vapors. In case of accidental ingestion or exposure, immediate medical attention is advised .
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in research, analysis, and scientific education , suggesting that its targets could be diverse depending on the specific context of use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Desfluranerca. For instance, it is advised to use the compound only outdoors or in a well-ventilated area . Additionally, protective measures such as wearing gloves, protective clothing, eye protection, and hearing protection are recommended when handling the compound .
properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-1(3(7,8)9)13-2(6)4(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFIQARJCSJGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501149 | |
| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |
CAS RN |
67429-44-1 | |
| Record name | Desfluranerca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067429441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS-(1,2,2,2-TETRAFLUOROETHYL)ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZV6P06EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



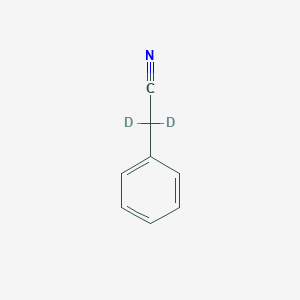
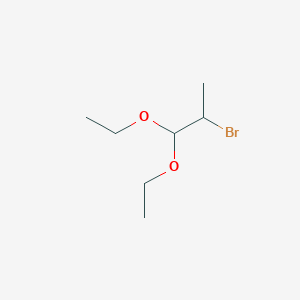

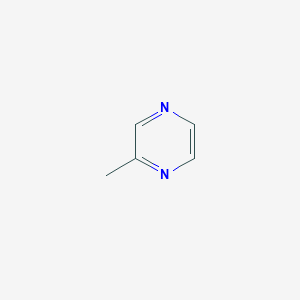


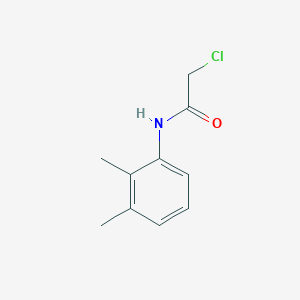

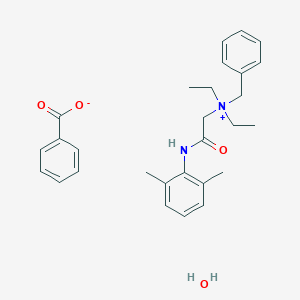

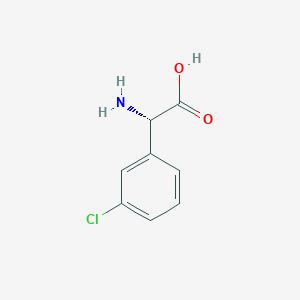
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
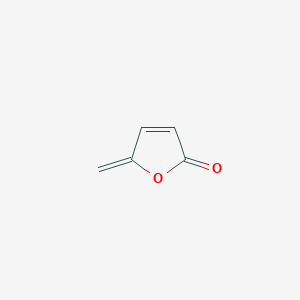
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)